molecular formula C16H11Cl2N2O2PS B14440706 O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate CAS No. 74546-79-5

O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate

Cat. No.: B14440706
CAS No.: 74546-79-5
M. Wt: 397.2 g/mol
InChI Key: ROUHPXPXRNLNTP-UHFFFAOYSA-N
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Description

O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate is a chemical compound known for its unique structure and properties It consists of two 6-chloropyridin-2-yl groups attached to a phenylphosphonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate typically involves the reaction of 6-chloropyridin-2-ol with phenylphosphonothioic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphine oxides.

    Substitution: The chloropyridinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine oxides.

    Substitution: Substituted pyridinyl derivatives.

Scientific Research Applications

O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridin-2-ol: A precursor in the synthesis of O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate.

    (6-Chloropyridin-2-yl)methanamine: Another compound with similar pyridinyl groups.

Uniqueness

This compound is unique due to its combination of chloropyridinyl groups and the phosphonothioate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

74546-79-5

Molecular Formula

C16H11Cl2N2O2PS

Molecular Weight

397.2 g/mol

IUPAC Name

bis[(6-chloropyridin-2-yl)oxy]-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H11Cl2N2O2PS/c17-13-8-4-10-15(19-13)21-23(24,12-6-2-1-3-7-12)22-16-11-5-9-14(18)20-16/h1-11H

InChI Key

ROUHPXPXRNLNTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(OC2=NC(=CC=C2)Cl)OC3=NC(=CC=C3)Cl

Origin of Product

United States

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